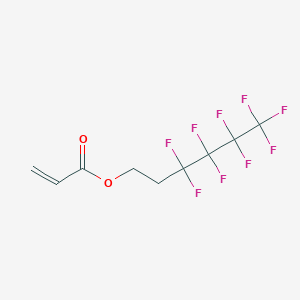
2-(Perfluorobutyl)ethyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Perfluorobutyl)ethyl acrylate is a fluorinated monomer characterized by its low surface tension and high chemical stability. It is a colorless to light yellow liquid with a molecular formula of C9H7F9O2 and a molecular weight of 318.14 . This compound is widely used in various applications due to its unique properties, such as high water and oil repellency .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(Perfluorobutyl)ethyl acrylate involves the reaction of 1H,1H,2H,2H-nonafluoro-1-hexanol with acryloyl chloride in the presence of triethylamine and tetrahydrofuran as a solvent. The reaction mixture is cooled in ice and stirred, followed by the removal of tetrahydrofuran and triethylamine using a rotary evaporator . Another method involves the reaction of a fluorine-containing alcohol with acrylic acid in the presence of p-toluenesulfonic acid and hydroquinone at 80°C, yielding a high purity product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Perfluorobutyl)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymers with high water and oil repellency.
Substitution Reactions: The fluorinated side chain can participate in substitution reactions, modifying the compound’s properties.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or UV light in the presence of suitable initiators.
Substitution Reactions: Typically involve nucleophiles or electrophiles under controlled conditions.
Major Products Formed:
Polymers: Used in coatings, adhesives, and biomedical applications.
Modified Acrylates: Tailored for specific industrial uses.
Aplicaciones Científicas De Investigación
2-(Perfluorobutyl)ethyl acrylate has a wide range of scientific research applications:
Chemistry: Used to create polymers with unique surface properties, such as high water and oil repellency.
Biology: Incorporated into drug delivery systems and tissue engineering scaffolds.
Medicine: Utilized in the development of biomedical devices and coatings.
Industry: Applied in coatings, adhesives, and energy applications like fuel cells and solar cells.
Mecanismo De Acción
The mechanism of action of 2-(Perfluorobutyl)ethyl acrylate primarily involves its ability to form hydrophobic and oleophobic barriers. This is achieved through the formation of a polymer network that repels water and oil, preventing the adhesion of liquids and stains . The molecular targets include the surfaces of materials where the compound is applied, creating a protective layer .
Comparación Con Compuestos Similares
- 2-(Perfluorooctyl)ethyl acrylate
- 2-(Perfluorobutyl)ethyl methacrylate
- 2-(Perfluorobutyl)ethyl α-fluoroacrylate
- 2-(Perfluorobutyl)ethyl α-chloroacrylate
Comparison: 2-(Perfluorobutyl)ethyl acrylate is unique due to its shorter fluorinated side chain, which reduces environmental risks associated with bioaccumulation compared to longer-chain fluorinated compounds . It also offers a balance between high repellency and lower environmental impact, making it a preferred choice for various applications .
Propiedades
Número CAS |
117374-41-1 |
|---|---|
Fórmula molecular |
C9H7F9O2 |
Peso molecular |
318.14 g/mol |
Nombre IUPAC |
ethyl 3,3,4,4,5,5,6,6,6-nonafluoro-2-methylidenehexanoate |
InChI |
InChI=1S/C9H7F9O2/c1-3-20-5(19)4(2)6(10,11)7(12,13)8(14,15)9(16,17)18/h2-3H2,1H3 |
Clave InChI |
FGOVBOZQOFWGCX-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
SMILES canónico |
CCOC(=O)C(=C)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Key on ui other cas no. |
52591-27-2 |
Pictogramas |
Flammable; Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















